Scaffold Validation: 1-Oxa-4-thia-8-azaspiro[4.5]decane Core Exhibits Measurable M5 mAChR Inhibitory Activity
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold has been experimentally validated as a weak, moderately selective inhibitor of the M5 muscarinic acetylcholine receptor (mAChR). The sulfonamide derivative VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) showed an M5 IC50 of 6.2 µM, with M1–M4 IC50 values all above 10 µM (selectivity >1.6-fold over each subtype) . This establishes that the 1-oxa-4-thia-8-azaspiro[4.5]decane core can productively engage the M5 orthosteric site (Ki = 2.7 µM), and that the 8-position substituent is critical for activity. The target compound bears a different substituent (3-fluoro-4-methoxybenzoyl) but preserves the active core, implying potential for M5 modulation subject to substituent-dependent potency.
| Evidence Dimension | M5 mAChR inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold class inferred |
| Comparator Or Baseline | VU0549108: M5 IC50 = 6.2 µM; Ki (orthosteric) = 2.7 µM; M1-M4 IC50s >10 µM |
| Quantified Difference | N/A – no target compound data; scaffold potency floor ≈6 µM established |
| Conditions | [3H]-NMS binding assay; functional calcium mobilization assay; recombinant human M1–M5 mAChR cell lines |
Why This Matters
This provides the only publicly available quantitative evidence that the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold is a viable starting point for M5-targeted chemical probes, and indicates that substituent optimization at the 8-position is feasible.
